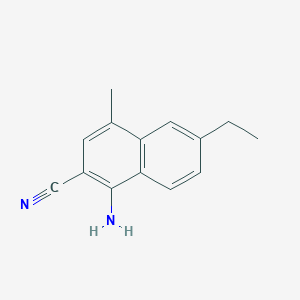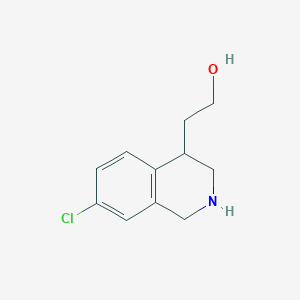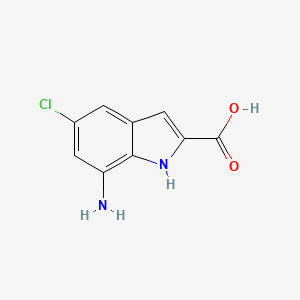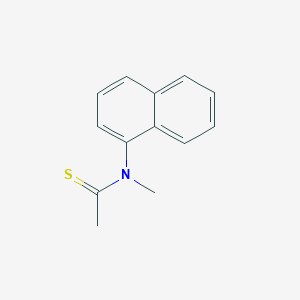
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl ester group attached to the indole ring, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, methanesulfonic acid under reflux in methanol can be used to obtain the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, modulating their activity. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(1H-indol-3-yl)acetate
- Indole-3-acetic acid
- 5-Hydroxyindoleacetic acid
Uniqueness
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl ester group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 2-(5-hydroxy-1H-indol-2-yl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)6-8-4-7-5-9(13)2-3-10(7)12-8/h2-5,12-13H,6H2,1H3 |
InChI-Schlüssel |
PTUCNYURLJGPTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC2=C(N1)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



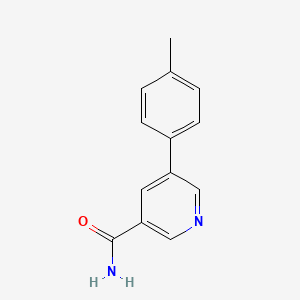
![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)





